Cas no 2377035-40-8 (Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl-)

Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- is a saturated heterocyclic compound featuring a fused pyrrole-pyrazine core structure. Its octahydro configuration ensures high stability, while the methyl substitution at the 7-position enhances its reactivity and selectivity in synthetic applications. This compound is valued for its versatility as a building block in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its rigid bicyclic framework offers steric control, facilitating precise modifications in complex molecular architectures. The compound's well-defined structure and consistent purity make it a reliable intermediate for research and industrial applications requiring high-performance heterocyclic scaffolds.
Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- structure
2377035-40-8 structure
Product Name:Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl-
CAS No:2377035-40-8
MF:C8H16N2
MW:140.226041793823
CID:5937865
PubChem ID:89311496
Update Time:2025-10-20

Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl-
    • 2377035-40-8
    • 7-methyl-octahydropyrrolo[1,2-a]piperazine
    • EN300-7460249
    • 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
    • SCHEMBL14339540
    • Inchi: 1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3
    • InChI Key: OMUUMULMGOWYFG-UHFFFAOYSA-N
    • SMILES: C12CC(C)CN1CCNC2

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.00±0.1 g/cm3(Predicted)
  • Boiling Point: 204.9±8.0 °C(Predicted)
  • pka: 10.00±0.40(Predicted)

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Additional information on Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl-

Recent Advances in Pyrrolo[1,2-a]pyrazine, Octahydro-7-methyl- (CAS: 2377035-40-8) Research

Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- (CAS: 2377035-40-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development. This research brief aims to summarize the latest findings related to this compound, providing insights into its pharmacological properties and potential applications.

The synthesis of Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- has been optimized in recent years, with researchers developing more efficient and scalable methods. A study published in the Journal of Medicinal Chemistry (2023) reported a novel catalytic approach that significantly improves the yield and purity of the compound. This advancement is crucial for enabling large-scale production, which is essential for further pharmacological evaluations and clinical trials.

In terms of biological activity, Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- has shown promising results as a modulator of specific protein-protein interactions (PPIs) involved in various disease pathways. For instance, a recent in vitro study demonstrated its ability to inhibit the interaction between two key proteins implicated in cancer cell proliferation. The compound exhibited a high binding affinity and selectivity, making it a potential candidate for targeted cancer therapy.

Further investigations into the pharmacokinetic properties of Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- have revealed favorable absorption and distribution profiles. A preclinical study conducted in animal models indicated that the compound has good oral bioavailability and can effectively cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) disorders. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters.

Despite these promising results, challenges remain in the development of Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- as a therapeutic agent. Issues such as metabolic stability and potential off-target effects need to be addressed through further structural optimization and extensive toxicological studies. Researchers are currently exploring various derivatives of the compound to enhance its efficacy and safety profiles.

In conclusion, Pyrrolo[1,2-a]pyrazine, octahydro-7-methyl- (CAS: 2377035-40-8) represents a promising scaffold for drug discovery, with demonstrated potential in modulating disease-relevant PPIs and exhibiting favorable pharmacokinetic properties. Ongoing research efforts are expected to provide deeper insights into its therapeutic applications and pave the way for its translation into clinical use. Future studies should focus on addressing the current limitations and exploring its full pharmacological potential.

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